![molecular formula C21H22ClN3O2 B5509938 (1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509938.png)
(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex bicyclic molecules like the one often involves multiple steps and precise control over reaction conditions. For example, the discovery of a novel alpha 7 nicotinic acetylcholine receptor agonist, which shares some structural similarities, highlights the intricate synthesis process these molecules undergo (O’Donnell et al., 2010). Such syntheses typically involve various reaction mechanisms and careful selection of reagents.
Molecular Structure Analysis
Compounds similar to "(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" exhibit complex molecular structures. For instance, the crystal structure of a related compound, 9-(3-indolycarbonyloxy)-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride, was determined by X-ray diffraction, revealing a chair-chair conformation with equatorial N-substituents (Fernández et al., 1995). Such analyses are critical for understanding the chemical and pharmacological properties of these molecules.
Chemical Reactions and Properties
The compound likely participates in various chemical reactions, akin to other diazabicyclo compounds. For example, the reactions of 1,2-dihydropyridines with organic azides to form diazabicycloheptenes demonstrate the reactivity of such structures (Ondrus et al., 1979). These reactions are often regiospecific and can lead to a variety of structurally diverse products.
Physical Properties Analysis
The physical properties of bicyclic compounds are influenced by their molecular structure. For instance, the synthesis and characterization of a similar compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, involved NMR and HRMS spectroscopy, revealing details about its physical structure (Wu et al., 2015).
Applications De Recherche Scientifique
Diastereoselective Synthesis and Ring Expansion
Research on related bicyclic compounds involves diastereoselective synthesis, highlighting the chemical versatility and potential for creating novel organic molecules. For example, studies on cis-4-(1-Chloro-1-methylethyl)-1-(omega-hydroxyalkyl)azetidin-2-ones transforming into novel trans-1-aza-4-oxabicyclo[3.3.0]octan-8-ones and trans-1-aza-5-oxabicyclo[4.3.0]nonan-9-ones upon treatment with AgBF4 and pyridine in toluene, via intramolecular nucleophilic trapping of N-acyliminium intermediates, demonstrate the synthetic potential of these frameworks for developing new chemical entities (Dekeukeleire, D’hooghe, & De Kimpe, 2009).
Neurological and Cognitive Disorder Treatments
Compounds with a diazabicyclo[3.2.2]nonane framework have been investigated for their potential as therapeutic agents in treating cognitive deficits associated with conditions such as schizophrenia and Alzheimer's disease. These compounds are explored for their role as alpha 7 nicotinic acetylcholine receptor agonists, indicating their significance in neuropharmacological research and potential therapeutic applications (O’Donnell et al., 2010).
Cytotoxic Activity and Cancer Research
Research into bicyclic sigma receptor ligands reveals compounds within this structural domain possessing cytotoxic activity against tumor cell lines, highlighting the importance of these chemical structures in the development of new anticancer agents. Such studies demonstrate the potential of these compounds in identifying specific targets for cancer treatment (Geiger et al., 2007).
Antimicrobial and Antiviral Activities
Compounds structurally related to the specified chemical have been synthesized and evaluated for their antimicrobial and antiviral activities, underscoring the potential utility of such molecules in the development of new treatments for infectious diseases. This includes work on derivatives with significant activities against pathogenic strains, offering insights into the broad applicability of these chemical frameworks in medicinal chemistry (Attaby et al., 2006).
Propriétés
IUPAC Name |
(1S,5R)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-14-10-15(6-8-19(14)22)20(26)24-11-16-5-7-18(13-24)25(21(16)27)12-17-4-2-3-9-23-17/h2-4,6,8-10,16,18H,5,7,11-13H2,1H3/t16-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZUNBLUSMQKCB-FUHWJXTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3CCC(C2)N(C3=O)CC4=CC=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CC=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,5R)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.